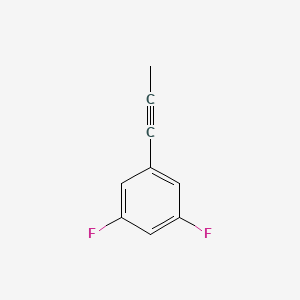
N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is a complex organic compound with the molecular formula C₂₂H₃₉N₃O₈ and a molecular weight of 473.56 g/mol . This compound is notable for its use in various chemical and biological applications, particularly due to its protective groups which are essential in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester typically involves multiple steps, starting with the protection of amino groups using tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under basic conditions, often using a base like triethylamine or sodium bicarbonate . The protected intermediate is then subjected to further reactions to introduce the malonamido and propionic acid moieties, followed by esterification to form the di-tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields the corresponding carboxylic acids.
Applications De Recherche Scientifique
N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is used extensively in scientific research due to its versatility:
Biology: Employed in the modification of biomolecules to study protein interactions and functions.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs where the Boc group can be removed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester exerts its effects is primarily through its ability to protect functional groups during synthetic processes. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions, allowing for the sequential construction of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyloxycarbonyl Amino Acids: Similar in that they also use the Boc group for protection.
N-tert-Butyloxycarbonyl Amino Esters: These compounds also feature the Boc group but differ in the ester moiety.
Uniqueness
N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is unique due to its combination of the Boc-protected amino group with malonamido and propionic acid functionalities, making it particularly useful in multi-step synthetic processes where selective deprotection is required .
Propriétés
IUPAC Name |
tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O8/c1-20(2,3)31-14(26)10-12-23-17(28)16(25-19(30)33-22(7,8)9)18(29)24-13-11-15(27)32-21(4,5)6/h16H,10-13H2,1-9H3,(H,23,28)(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPAWMFMQVAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI)](/img/new.no-structure.jpg)




![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)


